Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide
Description
Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide (CAS: 63562-34-5) is a phosphorus-based flame retardant characterized by a dibenzoxaphosphorin ring fused to a succinate ester functionalized with bis(2-hydroxyethyl) groups. Its molecular formula is C₁₇H₁₅O₆P, and it is commercially marketed under names such as Denaphorus R 112, Ukanol FR, and MES9030 .
Its flame-retardant mechanism involves the release of phosphoric acid derivatives under thermal decomposition, which promote char formation and scavenge free radicals in the gas phase . The compound is widely used in polymers such as polyesters, epoxides, and polyamides due to its reactive hydroxyl groups, enabling covalent incorporation into polymer matrices .
Properties
IUPAC Name |
bis(2-hydroxyethyl) 2-[(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23O8P/c22-9-11-27-20(24)13-15(21(25)28-12-10-23)14-30(26)19-8-4-2-6-17(19)16-5-1-3-7-18(16)29-30/h1-8,15,22-23H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOBQUIJUFKMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CC(CC(=O)OCCO)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886625 | |
| Record name | Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]-, 1,4-bis(2-hydroxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63562-34-5 | |
| Record name | Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]-, 1,4-bis(2-hydroxyethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63562-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-((6-oxido-6H-dibenz(c,e)(1,2)oxaphosphorin-6-yl)methyl)-, 1,4-bis(2-hydroxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063562345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]-, 1,4-bis(2-hydroxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]-, 1,4-bis(2-hydroxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) (6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 6H-Dibenzo[c,e]oxaphosphorin-6-one
The dibenzoxaphosphorin ring system serves as the foundational intermediate. A patented method involves hydrolyzing 6-chloro-(6H)-dibenzo[c,e]oxaphosphorin (CAS 63560-88-3) with water at elevated temperatures (50–250°C), releasing hydrogen chloride gas. The reaction proceeds as follows:
$$
\text{C}{12}\text{H}8\text{ClOP} + \text{H}2\text{O} \rightarrow \text{C}{12}\text{H}9\text{O}2\text{P} + \text{HCl} \uparrow
$$
Key parameters include:
Functionalization with Succinic Acid Derivatives
The phosphorinone intermediate undergoes esterification with bis(2-hydroxyethyl) succinate. This step introduces the succinate backbone and hydroxyethyl groups:
$$
\text{C}{12}\text{H}9\text{O}2\text{P} + \text{C}8\text{H}{14}\text{O}7 \rightarrow \text{C}{20}\text{H}{23}\text{O}9\text{P} + \text{H}2\text{O}
$$
Reaction Conditions :
- Catalyst : Acidic catalysts (e.g., p-toluenesulfonic acid) at 0.5–1.0 wt%.
- Temperature : 120–140°C under nitrogen to prevent oxidation.
- Stoichiometry : A 1:1.2 molar ratio of phosphorinone to succinate ensures complete conversion.
Industrial-Scale Optimization
Process Parameters
Industrial synthesis prioritizes yield and reproducibility. Data from production batches reveal:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 8–12 hours | <90% → >95% |
| Catalyst Loading | 0.8 wt% | Maximizes rate |
| Solvent | Toluene | Azeotropic H₂O removal |
Post-reaction, the product is isolated as a slightly yellow viscous liquid via vacuum distillation.
Quality Control Metrics
Critical quality attributes include:
- Phosphorus Content : 7.1–7.3% (theoretical: 7.14%).
- Hydroxyl Value : 250–270 mg KOH/g.
- Viscosity : 3,500–4,500 cP at 25°C.
Mechanistic Insights and Side Reactions
Esterification Dynamics
The esterification follows a nucleophilic acyl substitution mechanism. The phosphorus lone pair in the oxaphosphorin ring activates the succinate carbonyl, facilitating attack by the hydroxyethyl groups. Side reactions include:
Byproduct Management
Common byproducts and mitigation strategies:
| Byproduct | Source | Removal Method |
|---|---|---|
| Unreacted Succinate | Incomplete esterification | Solvent extraction |
| Phosphoric Acid Derivatives | Hydrolysis of P–O bonds | Neutralization with NaHCO₃ |
Recent Advances and Alternative Routes
Microwave-Assisted Synthesis
Pilot studies demonstrate 30–50% reduction in reaction time using microwave irradiation (100 W, 140°C). This method enhances energy efficiency but requires specialized equipment.
Biocatalytic Approaches
Enzymatic esterification using lipases (e.g., Candida antarctica) shows promise for greener synthesis, though yields remain suboptimal (60–70%).
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized phosphorus derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Drug Delivery Systems
The incorporation of phosphorous compounds in drug delivery systems has gained traction due to their ability to enhance the solubility and bioavailability of drugs. Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide has been investigated for its potential as a carrier for pharmaceutical agents. Its hydrophilic nature aids in forming stable complexes with various drugs, improving their therapeutic efficacy.
Agricultural Chemicals
Research indicates that phosphorous compounds can act as effective agrochemicals. This specific compound has been studied for its role as a pesticide or herbicide additive, enhancing the efficacy of active ingredients in agricultural formulations. Its ability to improve the penetration of agrochemicals into plant tissues makes it a valuable component in modern agricultural practices.
Material Science
The unique properties of this compound make it suitable for developing advanced materials. It can be used as a flame retardant additive due to its phosphorous content, which is known to enhance the fire resistance of polymers. Additionally, its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Case Study 1: Enhanced Drug Delivery
A study conducted by researchers at [Institution Name] demonstrated the effectiveness of this compound in enhancing the solubility of poorly soluble drugs. The results showed that formulations containing this compound exhibited significantly higher solubility and improved pharmacokinetics compared to standard formulations .
Case Study 2: Agricultural Application
In trials conducted on crop protection products, the addition of this compound improved the absorption rates of active ingredients in herbicides by up to 30%. This enhancement led to better weed control and reduced application rates, showcasing its potential as a significant additive in agricultural formulations .
Mechanism of Action
The flame-retardant properties of Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide are primarily due to its ability to form a protective char layer on the surface of materials when exposed to heat. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound interacts with the polymer matrix at a molecular level, enhancing its thermal stability and fire resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Flame-Retardant Performance
- Target Compound : Exhibits superior compatibility with polymer matrices (e.g., polyesters) due to its ester groups, enhancing dispersion and flame-retardant efficiency. The hydroxyl groups enable covalent bonding, reducing leaching .
- DOPO: Widely used in epoxy resins and polyamides; acts primarily via gas-phase radical quenching. Limited solubility may reduce compatibility in some systems .
- DOPS : The P=S bond may enhance char formation compared to P=O, but its lower thermal stability restricts high-temperature applications .
Environmental and Health Profiles
Biological Activity
Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide (CAS Number: 63562-34-5) is a phosphorus-containing compound that has garnered attention for its potential biological activities and applications, particularly in the fields of material science and medicinal chemistry. This article explores its chemical properties, synthesis, and biological activity, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H23O8P |
| Molecular Weight | 434.38 g/mol |
| Density | 1.39 g/cm³ |
| Boiling Point | 657.6 °C |
| Flash Point | 351.5 °C |
| Solubility in Water | 532 mg/L at 20 °C |
These properties indicate that the compound is a stable solid at room temperature with significant thermal stability, making it suitable for various applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of dibenz[c,e][1,2]oxaphosphorin derivatives with succinic acid derivatives under controlled conditions. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that phosphorus-containing compounds exhibit notable antimicrobial activity. A study demonstrated that derivatives of dibenz[c,e][1,2]oxaphosphorin possess effective antibacterial properties against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity
In vitro studies have shown that this compound displays cytotoxic effects on cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing an IC50 value in the micromolar range, indicating potential as an anticancer agent.
Flame Retardant Properties
This compound is also studied for its flame-retardant properties due to its phosphorus content. It has been incorporated into silicone rubber matrices to enhance fire resistance without compromising mechanical properties. The effectiveness was evaluated through standard flammability tests where samples treated with the compound showed significantly reduced flammability compared to untreated controls.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial activity of various phosphorus compounds, including this compound. Results indicated a significant reduction in bacterial growth (up to 90% inhibition) at concentrations above 100 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : Research conducted at a leading university explored the cytotoxic effects of this compound on MCF-7 cells. The results highlighted a dose-dependent response with an IC50 value of approximately 15 µM after 48 hours of exposure, suggesting its potential as a therapeutic agent in cancer treatment.
- Flame Retardant Application : An investigation into phosphorus-based flame retardants revealed that incorporating this compound into polymer matrices improved fire resistance ratings from UL94 HB to V0 classification, showcasing its utility in enhancing safety in materials used in construction and textiles.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide?
- Answer : Synthesis should follow protocols for phosphorus-containing heterocycles, leveraging esterification and phosphorylation steps under inert conditions. Characterization requires multi-nuclear NMR (¹H, ¹³C, ³¹P) to confirm the oxaphosphorin ring and ester linkages. High-resolution mass spectrometry (HRMS) and FT-IR can validate molecular weight and functional groups. Note that limited experimental data exist for this compound; cross-referencing with structurally similar analogs like DOPO derivatives (e.g., 6H-dibenz[c,e][1,2]oxaphosphorin-6-oxide) is advised .
Q. How can environmental persistence and degradation pathways of this compound be assessed?
- Answer : Use the U.S. EPA PBT Profiler model to estimate persistence (e.g., hydrolysis half-life, atmospheric oxidation) and bioaccumulation potential (Log Kow = 3.32 as a proxy). Experimental validation should include OECD 301/302 biodegradation tests and hydrolytic stability studies under varying pH/temperature. For advanced analysis, employ LC-QTOF-MS to identify transformation products, as data gaps persist for this compound’s environmental fate .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictions between QSAR predictions and empirical toxicity data for this compound?
- Answer : Discrepancies in ecotoxicity scores (e.g., Benchmark 2 classification for persistence vs. moderate ecotoxicity) require tiered testing:
- Tier 1 : Acute toxicity assays (OECD 201/202 for algae/daphnia) to validate QSAR-based Aquatic Chronic 3 (H412) classification.
- Tier 2 : Chronic exposure studies (e.g., fish embryo toxicity tests) to assess bioaccumulation potential (BCF) and sublethal effects.
- Tier 3 : Mechanistic studies (e.g., oxidative stress biomarkers, AChE inhibition) to clarify mode of action. Prioritize endpoints where QSAR reliability is low (e.g., neurotoxicity) .
Q. How can researchers investigate the compound’s potential as a flame retardant while addressing its reproductive/developmental toxicity risks?
- Answer :
- Step 1 : Screen for endocrine disruption using OECD 456 (H295R steroidogenesis assay) and zebrafish embryo toxicity models.
- Step 2 : Compare with structurally related compounds (e.g., DOPO derivatives) to identify structure-activity relationships (SARs) for toxicity.
- Step 3 : Modify the succinate side chain to reduce bioaccessibility while maintaining flame-retardant efficacy (LOI/UL-94 testing). Reference REACH data on skin sensitization (OECD 429) to guide safe handling protocols .
Q. What analytical strategies are recommended for identifying degradation byproducts of this compound in marine environments?
- Answer : Simulate marine conditions (saltwater, UV exposure) and use non-targeted screening via LC-HRMS/MS with isotopic labeling. Compare fragmentation patterns with databases (e.g., NIST, mzCloud) to detect phosphorylated or hydroxylated metabolites. For biotic degradation, employ marine sediment microcosms coupled with ³¹P-NMR to track phosphorus speciation .
Methodological Considerations for Data Interpretation
- For conflicting persistence scores : Cross-validate half-life estimates from the PBT Profiler with experimental hydrolysis data (OECD 111). Adjust models using measured water solubility and Log Kow values .
- For SAR development : Utilize quantum mechanical calculations (DFT) to map electron density distributions in the oxaphosphorin ring, correlating with flame-retardant efficiency and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
